molecular formula C14H11N3O3S B11709293 Benzamide, 4-nitro-N-[(phenylamino)thioxomethyl]- CAS No. 56437-98-0

Benzamide, 4-nitro-N-[(phenylamino)thioxomethyl]-

Cat. No.: B11709293
CAS No.: 56437-98-0
M. Wt: 301.32 g/mol
InChI Key: CLUCQDRQMGVTGD-UHFFFAOYSA-N
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Description

This compound belongs to the benzamide class of thiourea derivatives, characterized by a 4-nitro-substituted benzoyl core linked to a phenylaminothiocarbonyl group. Its structure combines electron-withdrawing (nitro) and electron-donating (thiourea) moieties, enabling diverse biological and chemical interactions.

Properties

CAS No.

56437-98-0

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

4-nitro-N-(phenylcarbamothioyl)benzamide

InChI

InChI=1S/C14H11N3O3S/c18-13(10-6-8-12(9-7-10)17(19)20)16-14(21)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,18,21)

InChI Key

CLUCQDRQMGVTGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrobenzoyl)-1-phenylthiourea typically involves the reaction of 4-nitrobenzoyl chloride with phenylthiourea. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents used include dichloromethane or chloroform.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for 3-(4-nitrobenzoyl)-1-phenylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrobenzoyl)-1-phenylthiourea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions

    Reduction Reagents: Hydrogen gas, palladium on carbon, or other suitable reducing agents.

    Substitution Reagents: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Reduction Product: 3-(4-Aminobenzoyl)-1-phenylthiourea.

    Substitution Products: Various substituted thiourea derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Nitrobenzoyl)-1-phenylthiourea has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antibacterial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-nitrobenzoyl)-1-phenylthiourea involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The thiourea moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

(a) Benzamide Derivatives with Thiourea Linkages
  • N-[(Cyclohexylamino)thioxomethyl]benzamide: This analog replaces the phenylamino group with a cyclohexylamino substituent.
  • N-[[[4-[2-(Acetylamino)-4-thiazolyl]ethyl]phenyl]amino]thioxomethyl]benzamide: Incorporates a thiazole ring, introducing heterocyclic aromaticity and hydrogen-bonding sites. This modification may enhance antifungal activity, as seen in related thiazole-containing compounds .
(b) Nitro-Substituted Benzamides
  • 3-Nitro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)phenyl]carbamothioyl}amino)ethyl]benzamide: Features a trichloroethyl group and phenyldiazenyl substituent. The nitro group at the 3-position (vs.
(c) Thiourea Derivatives with Variable Substituents
  • 4-(3-Phenyl-2-thioureido)butyric acid :
    Replaces the benzamide core with a butyric acid chain. This substitution increases water solubility (logP ~1.8) but diminishes antimicrobial potency due to reduced aromatic interactions .
Antimicrobial Efficacy
Compound MIC (μg/mL) Against Pathogens Key Activity Reference
Target Compound (4-nitro derivative) Data not explicitly provided Hypothesized broad-spectrum activity
(E)-N-[4-(Benzamidomethylenamino)phenylcarbamothioyl]benzamide E. coli: 12.5, S. aureus: 6.25, C. albicans: 25 Strong antibacterial, moderate antifungal
N-[(Arylamino)thioxomethyl]-3,5-dichlorobenzo[b]thiophene-2-carboxamide B. megaterium: 3.12, A. niger: 12.5 Superior antifungal activity

Key Findings :

  • The presence of a nitro group in the target compound may enhance antibacterial activity against Gram-positive bacteria (e.g., S. aureus) due to increased electrophilicity, as observed in nitro-substituted analogs .
  • Thiourea-linked thiophene derivatives (e.g., benzo[b]thiophene-2-carboxamide) exhibit stronger antifungal properties, suggesting that replacing the benzamide core with a thiophene ring could optimize antifungal efficacy .

Physicochemical Properties

Property Target Compound (4-nitro) 4-(3-Phenyl-2-thioureido)butyric acid N-[(Cyclohexylamino)thioxomethyl]benzamide
logP ~2.9 (estimated) 1.8 3.2
Water Solubility Low High Moderate
Thermal Stability High (nitro group) Moderate High

Insights :

  • The nitro group in the target compound likely improves thermal stability but reduces solubility compared to carboxylated analogs .
  • Cyclohexyl-substituted derivatives balance lipophilicity and solubility, making them favorable for drug delivery .

Biological Activity

Benzamide, 4-nitro-N-[(phenylamino)thioxomethyl]- (CAS Number: 763768) is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, highlighting its mechanisms of action, efficacy against various biological targets, and structure-activity relationships.

Chemical Structure and Properties

  • Chemical Formula : C14H11N3O3S
  • Molar Mass : 301.32 g/mol
  • Classification : Benzamide derivative with a thioxomethyl group, which may influence its biological interactions.

Research indicates that compounds related to benzamide derivatives often exhibit inhibitory effects on key enzymes involved in cellular processes. For instance, benzamide derivatives have been studied for their ability to inhibit DNA methyltransferases (DNMTs), which are crucial in epigenetic regulation and cancer biology.

Inhibition of DNA Methyltransferases

A study highlighted the design and synthesis of benzamide derivatives that act as inhibitors of DNMT1, DNMT3A, and DNMT3B. Among these, certain derivatives showed significant cytotoxicity against leukemia cell lines, suggesting a mechanism where inhibition of DNMTs leads to reactivation of silenced genes, potentially reversing malignant phenotypes .

Efficacy Against Cancer Cell Lines

The following table summarizes the biological activity of benzamide derivatives against various cancer cell lines:

Compound IDTarget EnzymeEC50 (μM)Cell LineActivity Description
12DNMT3A0.9KG-1 (Leukemia)Potent inhibition leading to gene re-expression
31DNMT115KG-1 (Leukemia)Comparable efficacy to SGI-1027
32G9a28Not specifiedWeak inhibition

Case Studies

  • Ebola Virus Inhibition : A series of studies focused on benzamide derivatives as potential inhibitors against viral infections, particularly Ebola and Marburg viruses. Compounds demonstrated EC50 values less than 10 μM, indicating strong antiviral activity . These findings suggest that the structural features of benzamide derivatives may facilitate their interaction with viral entry mechanisms.
  • Antitumor Activity : In another case study involving various cancer cell lines, benzamide derivatives were shown to downregulate oncogenic pathways through inhibition of specific kinases, leading to reduced cell proliferation . The compounds exhibited growth inhibition in acute biphenotypic leukemia cells at low micromolar concentrations.

Structure-Activity Relationships (SAR)

The effectiveness of benzamide derivatives can be significantly influenced by their structural modifications:

  • Substituent Effects : The presence of specific functional groups on the benzamide core can enhance or diminish biological activity. For example, variations in the aromatic substituents have been shown to affect the potency against DNMTs.
  • Conformational Restrictions : Compounds with conformationally restrained structures have been identified as superior inhibitors against viral entry mechanisms, indicating that spatial arrangement plays a crucial role in biological efficacy .

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